REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[C:12]1([O:18][CH3:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>CCCCCCC.ClCCCl>[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([C:15]1[CH:16]=[CH:17][C:12]([O:18][CH3:19])=[CH:13][CH:14]=1)=[O:5] |f:2.3.4.5|
|
Name
|
|
Quantity
|
227.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C=CC(=C1)F
|
Name
|
|
Quantity
|
154.2 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
2.28 L
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
209.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice
|
Quantity
|
1700 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
640 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
960 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Pour the reaction mixture
|
Type
|
WASH
|
Details
|
Separate layers and wash organic layer with 10% potassium carbonate (1600 mL), water (1600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
FILTRATION
|
Details
|
filter
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 258.1 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |